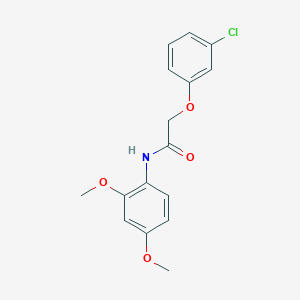

![molecular formula C20H18F2N2O3 B4577570 3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4577570.png)

3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Descripción general

Descripción

The compound belongs to a class of chemicals that are often explored for their potential in various applications due to their unique chemical structures. Compounds with similar frameworks have been studied for their molecular and chemical properties, offering insights into their synthesis, structural analysis, and potential reactivity.

Synthesis Analysis

Synthesis of closely related compounds often involves regiospecific reactions, highlighting the importance of precise control over the chemical process to ensure the correct isomer is obtained. Studies on similar compounds reveal that single-crystal X-ray analysis can provide unambiguous structure determination, crucial for confirming the desired product in synthesis processes (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray crystallography, revealing detailed insights into their conformation and spatial arrangement. For example, certain pyrazole derivatives exhibit hydrogen-bonded dimer formations typical of carboxylic acid groups in the solid state, which could be analogous to the target compound's behavior in crystalline form (Trilleras et al., 2005).

Chemical Reactions and Properties

Related research indicates that compounds within this chemical class can undergo various chemical reactions, including cyclocondensation and reactions with 1,3-binucleophiles, leading to the formation of novel heterocyclic derivatives. Such reactions are instrumental in diversifying the chemical space and exploring functional applications of these compounds (Sokolov & Aksinenko, 2012).

Physical Properties Analysis

The physical properties, such as crystallization behavior and hydrogen bonding patterns, are crucial for understanding the compound's stability and solubility. Studies on structurally similar compounds have shown diverse crystallization patterns and the importance of weak intermolecular interactions for crystal packing (Guo, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming derivatives through various reactions, are key to exploring the application scope of such compounds. Research on analogous compounds demonstrates a wide range of reactivities and the ability to form structurally diverse derivatives with potential biological activities (Zheng et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis and structural characterization of pyrazoline derivatives carrying an arylfuran or arylthiophene moiety indicate the development of novel compounds with potential for varied applications in scientific research. These compounds are synthesized through reactions involving furfuralacetones and subsequent transformations, highlighting the versatility of furan and pyrazole derivatives in organic synthesis (Jois, Kalluraya, & Girisha, 2014).

- Another study on the alkylation of CH-acids with 3-halomethyl derivatives of ethyl (diethoxyphosphorylmethyl)furoates demonstrates the utility of furan derivatives in synthesizing phosphorus-containing derivatives of (furyl)(pyrazolyl)methanes and (furyl)(pyrazolonyl)methanes. This showcases the potential for creating complex molecules with applications in medicinal chemistry and materials science (Pevzner, Zavgorodnii, & Ponyaev, 2020).

Biological Activities and Applications

- Research into the antioxidant activity of pyrazoline derivatives carrying an arylfuran or arylthiophene moiety reveals that these compounds exhibit moderate activity, suggesting potential applications in the development of antioxidant agents. The study's findings contribute to the understanding of the relationship between chemical structure and biological activity, paving the way for the design of new antioxidant compounds (Jois, Kalluraya, & Girisha, 2014).

Propiedades

IUPAC Name |

(E)-3-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3/c1-12-20(13(2)24(3)23-12)18(25)8-7-15-5-6-16(27-15)11-26-19-9-4-14(21)10-17(19)22/h4-10H,11H2,1-3H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGMEZHFCQDHFR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

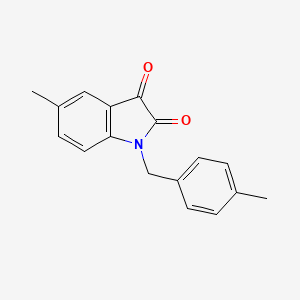

![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)

![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)

![2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4577530.png)

![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)

![3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4577542.png)

![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)

![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)

![methyl 2-[(2-cyano-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4577564.png)

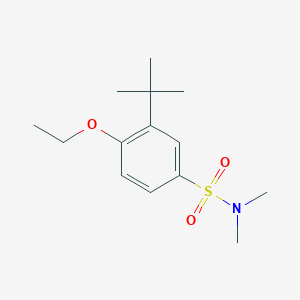

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4577585.png)